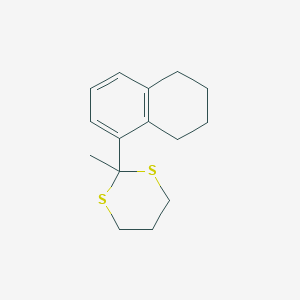![molecular formula C10H16O2 B14281067 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane CAS No. 130221-64-6](/img/structure/B14281067.png)
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane typically involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with isopropenyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through a homoconjugate addition mechanism, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound shares a similar spirocyclic structure but differs in its functional groups.
Cyclopropane-1,1-dicarboxylic acid derivatives: These compounds are precursors in the synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of ethylidene and dimethyl groups. These features contribute to its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
130221-64-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h4H,5-7H2,1-3H3 |
InChI Key |
KNFIZACRTJDLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC12OCC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




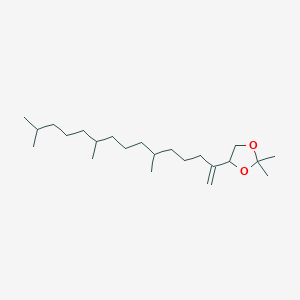


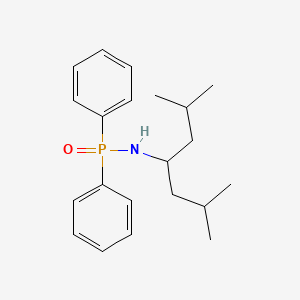


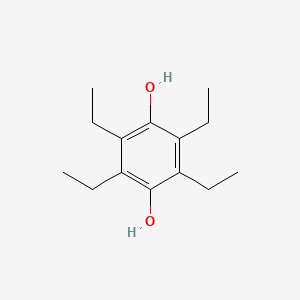
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)

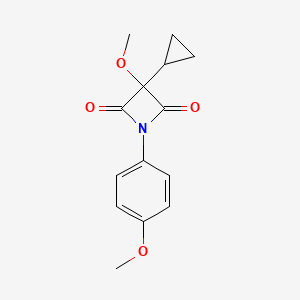
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
